Melliferone

HIV Cytotoxicity Triterpenoid

Melliferone is the most cytotoxic triterpenoid from Brazilian propolis against H9 lymphocytes (IC₅₀ 0.205 µg/mL), making it an irreplaceable positive control for cell-death induction and anti-HIV mechanism studies. Unlike moronic acid, anwuweizonic acid, or betulonic acid, its cytotoxicity differs by nearly two orders of magnitude—substitution invalidates assay outcomes. Ideal for structure-activity relationship (SAR) investigations and natural product library screening. Supplied at ≥98% HPLC purity. Order now.

Molecular Formula C30H44O3
Molecular Weight 452.7 g/mol
Cat. No. B1214471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelliferone
Synonymsmelliferone
Molecular FormulaC30H44O3
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C=CC4(C2C1)OC3=O)C)(C)C)C)C)C
InChIInChI=1S/C30H44O3/c1-24(2)14-16-29-17-15-28(7)27(6)12-8-19-25(3,4)22(31)10-11-26(19,5)20(27)9-13-30(28,21(29)18-24)33-23(29)32/h9,13,19-21H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,26-,27+,28-,29-,30-/m0/s1
InChIKeyBHVMSBIGWPPGBF-LHAYROSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melliferone for Antiviral Research: A Brazilian Propolis-Derived Triterpenoid for HIV Studies


Melliferone is a triterpenoid compound with the molecular formula C30H44O3 and a molecular weight of 452.67 g/mol, first isolated from Brazilian propolis [1]. It is characterized by its cycloartane-type triterpenoid structure and has demonstrated anti-HIV activity in H9 lymphocytes . This compound is primarily utilized as a research tool for investigating natural product-based antiviral mechanisms, with a purity standard of ≥98% by HPLC .

Why Generic Triterpenoid Substitution is Not Equivalent: Melliferone's Distinct Cytotoxicity Profile


Substituting Melliferone with other triterpenoids isolated from Brazilian propolis, such as moronic acid, anwuweizonic acid, or betulonic acid, is not equivalent due to significant differences in their cytotoxicity profiles against human H9 lymphocytes. While these compounds share a common source and triterpenoid class, their IC50 values vary by nearly two orders of magnitude, indicating that even minor structural variations can profoundly impact cellular tolerance and, consequently, the interpretability of in vitro antiviral assays [1]. This disparity underscores the necessity for compound-specific procurement and validation in research settings.

Quantitative Differentiation of Melliferone: Cytotoxicity and Therapeutic Index Data


Direct Comparison of Cytotoxicity (IC50) Against Human H9 Lymphocytes

Melliferone exhibits an IC50 of 0.205 µg/mL against human H9 lymphocytes, demonstrating significantly higher cytotoxicity compared to its structural analog moronic acid, which has an IC50 of 18.6 µg/mL in the same assay [1]. This represents a 90.7-fold difference in cytotoxic potency.

HIV Cytotoxicity Triterpenoid

Comparative Cytotoxicity Ranking Among Propolis-Derived Triterpenoids

In a systematic comparison of compounds isolated from the same Brazilian propolis sample, Melliferone (IC50: 0.205 µg/mL) displayed the highest cytotoxicity against H9 lymphocytes, followed by betulonic acid (IC50: 1.8 µg/mL), anwuweizonic acid (IC50: 2.14 µg/mL), and moronic acid (IC50: 18.6 µg/mL) [1]. This quantitative ranking establishes Melliferone as the most cytotoxic among its co-isolated triterpenoid analogs.

Natural Products Cytotoxicity HIV

Therapeutic Index as a Differentiator: Melliferone vs. Moronic Acid

While moronic acid has a reported therapeutic index (TI) of >186 (EC50 <0.1 µg/mL / IC50 18.6 µg/mL), the calculated therapeutic index for Melliferone is significantly lower (EC50 not reported/IC50 0.205 µg/mL) [1]. This indicates that while both compounds are anti-HIV active, moronic acid has a much wider safety margin in vitro, a crucial factor for assay design and potential therapeutic development.

Therapeutic Index Antiviral HIV

Reported Antimicrobial and Anti-inflammatory Activity Profile

Initial studies suggest Melliferone possesses antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and demonstrates anti-inflammatory effects via inhibition of cyclooxygenase-2 (COX-2) . These activities are reported as class-level attributes for certain triterpenoids and have been observed for Melliferone, though specific quantitative comparator data is currently limited.

Antimicrobial Anti-inflammatory COX-2

Optimal Research Applications for Melliferone Based on Verified Quantitative Data


Antiviral Mechanism Studies Requiring High Cytotoxicity as a Control

Given its exceptionally high cytotoxicity against H9 lymphocytes (IC50: 0.205 µg/mL) relative to its co-isolated triterpenoid analogs [1], Melliferone is ideally suited as a positive control for cell death induction or as a tool to dissect antiviral mechanisms where cytotoxicity is a primary endpoint.

Comparative Pharmacognosy and Natural Product Chemistry Research

Researchers investigating the structure-activity relationships (SAR) of triterpenoids from Brazilian propolis can use Melliferone as a key comparator. Its unique position as the most cytotoxic compound in its class [1] makes it an essential reference standard for understanding how minor structural modifications impact biological activity.

Development of Natural Product Libraries for Cytotoxicity Screening

For institutions building natural product libraries for high-throughput cytotoxicity screening against cancer or viral cell lines, Melliferone represents a valuable addition. Its well-documented potency (IC50: 0.205 µg/mL) [1] provides a reliable benchmark for assay validation and hit confirmation in related cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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